
N-(thiophen-2-ylmethyl)butan-2-amine
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Overview
Description
N-(thiophen-2-ylmethyl)butan-2-amine: is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method to synthesize N-(thiophen-2-ylmethyl)butan-2-amine involves the condensation of thiophene-2-carbaldehyde with butan-2-amine in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalysts and optimized reaction conditions to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: N,N’-dicyclohexylcarbodiimide (DCC), palladium on carbon (Pd/C).
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Thiol Derivatives: Formed from reduction reactions.
Substituted Thiophenes: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: N-(thiophen-2-ylmethyl)butan-2-amine is used as a building block in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and conductive polymers .
Biology: In biological research, this compound is investigated for its potential as a ligand in the design of enzyme inhibitors and receptor modulators .
Medicine: The compound is explored for its pharmacological properties, including its potential use as an anti-inflammatory or anticancer agent .
Industry: this compound is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism by which N-(thiophen-2-ylmethyl)butan-2-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or material properties.
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of N-(thiophen-2-ylmethyl)butan-2-amine.
Thiophene-2-carboxylic acid: Another precursor used in amidation reactions.
2-Thiophenemethylamine: A related compound with similar structural features.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in the design of targeted pharmaceuticals or advanced materials.
Biological Activity
N-(thiophen-2-ylmethyl)butan-2-amine is a compound of significant interest in pharmacology and agrochemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a thiophene ring attached to a butan-2-amine backbone. The presence of the thiophene moiety contributes to its biological activity, particularly in medicinal chemistry, where thiophene derivatives are known for their pharmacological properties.
Synthesis
The synthesis of this compound typically involves several organic reactions, including:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
- Alkylation : Attaching the butan-2-amine group through nucleophilic substitution reactions.
- Characterization : The synthesized compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) to confirm its structure.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies involving disk diffusion and broth dilution methods, it demonstrated effectiveness against various bacterial strains, including:
Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |
---|---|---|
Staphylococcus aureus | 20 | 83.3 |
Bacillus subtilis | 19 | 82.6 |
Escherichia coli | 18 | 78.3 |
The antimicrobial efficacy is attributed to the structural features of the compound, which enhance its interaction with bacterial cell membranes .
2. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In animal models, it was shown to reduce levels of inflammatory markers significantly, comparable to standard anti-inflammatory medications. This suggests its potential use in treating inflammatory diseases.
3. Antifungal Activity
In agricultural chemistry, derivatives of this compound have been explored as fungicides. Bioassays against cucumber downy mildew revealed EC50 values indicating strong fungicidal activity, outperforming some commercial fungicides:
Compound | EC50 (mg/L) |
---|---|
This compound | 4.69 |
Commercial Fungicide A | 5.00 |
Commercial Fungicide B | 6.00 |
These findings highlight the compound's potential in enhancing crop protection and yield.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial effects of various thiophene derivatives, including this compound, against pathogenic bacteria. The results indicated that modifications to the thiophene structure could enhance antibacterial potency, suggesting avenues for further drug development .
Case Study 2: Anti-inflammatory Activity
In a controlled trial involving mice, this compound was administered to assess its impact on inflammation induced by lipopolysaccharides (LPS). The compound significantly reduced cytokine levels compared to untreated controls, indicating its therapeutic potential in inflammatory disorders.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for N-(thiophen-2-ylmethyl)butan-2-amine?
A robust method involves reductive amination using aldehydes and amines with a Pd/NiO catalyst under hydrogen atmospheres. For example, analogous compounds like N-(furan-2-ylmethyl)aniline were synthesized with 95% yield by reacting furfural, aniline, and Pd/NiO at 25°C for 10 hours . Adapting this protocol, thiophene-2-carbaldehyde and butan-2-amine could be condensed under similar conditions. Post-reaction purification via filtration and solvent evaporation is recommended, with validation by 1H NMR (e.g., δ 1.0–3.0 ppm for alkyl protons and δ 6.5–7.5 ppm for thiophene/amine protons) .
Q. How can spectroscopic techniques validate the structure of this compound?
Key characterization includes:
- 1H NMR : Look for a singlet at δ ~4.2 ppm (CH2 bridging thiophene and amine), a multiplet at δ 6.8–7.3 ppm (thiophene protons), and split signals for the butan-2-amine backbone (e.g., δ 1.2 ppm for CH3, δ 2.5 ppm for NH) .
- 13C NMR : Expect peaks at δ ~125–140 ppm (thiophene carbons) and δ ~45–55 ppm (CH2 and amine carbons).
- IR : Confirm NH stretching at ~3300 cm−1 and thiophene C-S-C vibrations at ~700 cm−1.
Q. What are common impurities in the synthesis of this compound, and how are they resolved?
Byproducts may include unreacted aldehyde, over-alkylated amines, or oxidation products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures is effective. 1H NMR integration ratios and LC-MS can identify residual impurities .
Advanced Research Questions
Q. How does computational modeling (e.g., DFT) predict the electronic structure and reactivity of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in thermochemical predictions. For instance, Becke’s method achieved <2.4 kcal/mol deviation in atomization energies . Apply this to calculate bond dissociation energies, HOMO-LUMO gaps, and nucleophilic sites. Basis sets like 6-311+G(d,p) are suitable for sulfur-containing systems.
Q. What challenges arise in resolving isomerism or conformational flexibility in thiophene-containing amines?
Thiophene substituents can exhibit rotational barriers or axial chirality. For example, highlights isomerism in thiaspiro compounds. Use dynamic NMR (variable-temperature studies) to probe energy barriers or X-ray crystallography (via SHELXL ) to resolve spatial arrangements. Computational MD simulations can also map conformational landscapes .
Q. How can researchers design pharmacological assays to study this compound’s bioactivity?
Based on , thiophene derivatives are explored for anti-inflammatory or anticancer properties. Design assays targeting kinases (e.g., JAK/STAT pathway) or inflammatory cytokines (e.g., IL-6). Use in vitro cell viability (MTT assay) and in vivo murine models with dose-response profiling. Validate specificity via siRNA knockdown or competitive binding studies .
Q. What experimental discrepancies might arise between spectroscopic data and computational predictions?
Discrepancies in NMR chemical shifts may stem from solvent effects, dynamic processes, or DFT approximations. For instance, NH proton shifts are sensitive to hydrogen bonding, which DFT may underestimate. Cross-validate using polarizable continuum models (PCM) in simulations and deuterated solvents in experiments .
Q. How can X-ray crystallography resolve ambiguities in the solid-state structure of this compound?
SHELX programs are widely used for small-molecule refinement. Key steps:
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)butan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-3-8(2)10-7-9-5-4-6-11-9/h4-6,8,10H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNAXMIPDHAVNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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